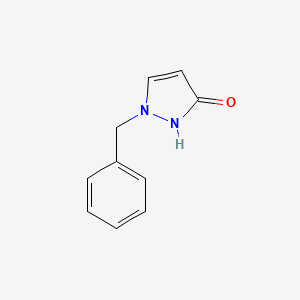

1-Benzyl-1H-pyrazol-3(2H)-one

説明

Contextualization within the Broader Field of Pyrazolone Chemistry

Pyrazolones are a significant class of heterocyclic compounds that have garnered considerable attention since the first synthesis of a pyrazolone derivative, antipyrine, by Ludwig Knorr in 1883. wikipedia.orginnovareacademics.in These compounds are recognized for their versatile applications, serving as crucial scaffolds in medicinal chemistry and as components in the dye industry. wikipedia.orginnovareacademics.in

Historically, pyrazolone derivatives have formed the basis for numerous pharmaceutical agents, particularly analgesics and anti-inflammatory drugs like phenazone (antipyrine), aminophenazone, and metamizole. wikipedia.orginnovareacademics.injst.go.jp Beyond their medicinal applications, pyrazolones are used as precursors for dyes and pigments, chelating agents, and insecticides. innovareacademics.in The reactivity of the pyrazolone ring makes it a valuable and versatile building block in organic synthesis, allowing for the construction of a wide array of more complex bioactive molecules. rsc.orginnovareacademics.in The synthesis of the pyrazolone core is often achieved through the condensation reaction of a hydrazine derivative with a 1,3-dicarbonyl compound, such as ethyl acetoacetate. wikipedia.orginnovareacademics.in

Tautomeric Equilibria and Isomerism of 1-Benzyl-1H-pyrazol-3(2H)-one

A fundamental aspect of pyrazolone chemistry is the phenomenon of tautomerism, which involves the migration of a proton, resulting in structural isomers that can be interconverted. encyclopedia.pubnih.gov For pyrazolone derivatives, this dynamic behavior is a key feature influencing their chemical reactivity and structure. wikipedia.orgencyclopedia.pub

Prototropic tautomerism in pyrazolones can lead to several possible forms. For 1-substituted pyrazol-3-ones, the principal equilibrium is the lactam-lactim tautomerism between a keto form (1,2-dihydro-3H-pyrazol-3-one) and an enol form (1H-pyrazol-3-ol). wikipedia.orgnih.gov This is often referred to as the NH-form and the OH-form, respectively.

The equilibrium between these two tautomers can be influenced by several factors, including:

Substituents: The electronic nature of the substituent on the nitrogen atom can stabilize one form over the other. innovareacademics.in

Solvent: The polarity of the solvent can affect the tautomeric equilibrium. For instance, polar solvents may stabilize one tautomer through hydrogen bonding. nih.govnih.gov

Physical State: The predominant tautomer in the solid state may differ from that in solution. nih.govktu.edu

In the case of this compound, the benzyl group is fixed at the N1 position, meaning the tautomerism is limited to the interconversion between the keto (1-benzyl-1,2-dihydro-3H-pyrazol-3-one) and the enol (1-benzyl-1H-pyrazol-3-ol) forms. nih.gov

Determining the predominant tautomeric form of pyrazolones relies heavily on spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, often complemented by X-ray crystallography for solid-state analysis. nih.govbeilstein-journals.org

Studies on 1-substituted pyrazol-3-ols, including the closely related 1-phenyl and 1-benzyl derivatives, have provided significant insight. Research indicates that these compounds predominantly exist as the hydroxy (OH- or enol) tautomer in both solution and the solid state. nih.govktu.edu

NMR Spectroscopy: Comparison of the ¹H, ¹³C, and ¹⁵N NMR spectra of a pyrazolone with its "fixed" derivatives (O-methylated for the enol form and N-methylated for the keto form) is a powerful tool for identifying the dominant tautomer. nih.govmdpi.com A study investigating 1-benzyl-1H-pyrazol-3-ol (the enol tautomer of the title compound) concluded that it exists in the 3-hydroxy form in various solvents, including CDCl₃, DMSO-d₆, and C₆D₆. nih.gov The chemical shifts observed for 1-benzyl-1H-pyrazol-3-ol would closely resemble those of a fixed O-alkyl derivative rather than an N-alkyl derivative.

For example, the ¹H-NMR spectrum of the enol form (1-phenyl-1H-pyrazol-3-ol) in CDCl₃ shows a broad singlet for the hydroxyl proton (OH) at around 12.16 ppm and distinct signals for the pyrazole ring protons H-5 and H-4 at approximately 7.67 ppm and 5.92 ppm, respectively. mdpi.com The corresponding keto form would lack the OH signal and show different chemical shifts for the ring protons. mdpi.com

Table of Comparative ¹³C NMR Chemical Shifts (δ ppm) in CDCl₃ for 1-Phenyl-1H-pyrazol-3-ol and its Fixed Derivatives

| Carbon Atom | 1-Phenyl-1H-pyrazol-3-ol (enol form) | 3-Methoxy-1-phenyl-1H-pyrazole (fixed enol) | 2-Methyl-1-phenyl-1,2-dihydro-3H-pyrazol-3-one (fixed keto) |

| C-3 | 158.3 | 162.6 | 168.2 |

| C-4 | 96.9 | Not Reported | 98.1 |

| C-5 | 127.3 | 130.4 | 142.3 |

This table is illustrative, based on data for the closely related 1-phenyl derivative from a detailed NMR study. nih.govmdpi.com The similarity in chemical shifts between 1-phenyl-1H-pyrazol-3-ol and its O-methylated derivative supports the predominance of the enol form.

Infrared (IR) Spectroscopy: IR spectroscopy provides further evidence. The keto tautomer is characterized by a strong carbonyl (C=O) stretching vibration, typically observed in the range of 1620-1760 cm⁻¹. jst.go.jpmdpi.com Conversely, the enol tautomer would show a characteristic hydroxyl (O-H) stretching band and the absence of a strong C=O band in that region.

X-ray Crystallography: Single-crystal X-ray analysis of the related compound 1-phenyl-1H-pyrazol-3-ol revealed that in the solid state, it exists as dimers of the 1H-pyrazol-3-ol (enol) tautomer, connected through hydrogen bonds between the hydroxyl group of one molecule and a ring nitrogen of another. nih.govktu.edu This provides strong evidence for the stability of the enol form in the solid phase.

特性

IUPAC Name |

2-benzyl-1H-pyrazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c13-10-6-7-12(11-10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDYVSJJYOYUODR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60480142 | |

| Record name | 1-Benzyl-1H-pyrazol-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21074-40-8 | |

| Record name | 1-Benzyl-1H-pyrazol-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches to 1-benzyl-1h-pyrazol-3 2h -one and Its Derivatives

Foundational Cyclocondensation Reactions for Pyrazolone Scaffold Construction

The formation of the pyrazolone ring is most commonly achieved through cyclocondensation reactions. These methods involve the reaction of a 1,3-dielectrophilic species with a hydrazine derivative, leading to the formation of the five-membered heterocyclic ring.

Hydrazine-Based Synthetic Pathways (e.g., β-Keto Ester-Hydrazine Method)

A cornerstone in pyrazolone synthesis is the reaction between a β-keto ester and a hydrazine derivative. scielo.brbohrium.comnih.gov This method is widely utilized due to the ready availability of the starting materials and the generally high yields of the desired pyrazolone products. scielo.brnih.gov The reaction proceeds via a condensation mechanism, where the hydrazine reacts with the two carbonyl groups of the β-keto ester to form the pyrazolone ring.

The choice of hydrazine derivative is crucial as it determines the substituent at the N1 position of the resulting pyrazolone. For the synthesis of 1-benzyl-1H-pyrazol-3(2H)-one, benzylhydrazine would be the required reagent. However, the use of substituted hydrazines can sometimes lead to the formation of regioisomers. mdpi.com

Microwave-assisted neat reaction technology has been shown to be a high-speed, solvent-free, and practical alternative for the synthesis of pyrazolones from β-keto esters and hydrazines. scielo.br This greener methodology offers a simple and straightforward one-pot approach with high regioselectivity. scielo.br

Table 1: Examples of Hydrazine-Based Pyrazolone Synthesis

| β-Keto Ester | Hydrazine Derivative | Product | Reference |

| Ethyl acetoacetate | Phenylhydrazine | 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | scielo.br |

| Diethyl malonate | Hydrazine hydrate | Pyrazolidine-3,5-dione | mdpi.com |

| Ethyl 4-chloro-3-oxobutanoate | Hydrazine hydrate | 5-(Chloromethyl)-1H-pyrazol-3(2H)-one | mdpi.com |

Multi-Component Reaction Sequences for Pyrazolone Synthesis

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, offering atom economy and procedural simplicity. mdpi.comacs.org In the context of pyrazolone synthesis, MCRs allow for the construction of complex and highly functionalized pyrazolone derivatives in a one-pot fashion.

A common MCR approach involves the reaction of an aldehyde, an active methylene compound (like malononitrile), a β-ketoester, and hydrazine hydrate. mdpi.comnih.gov These reactions often proceed through a cascade of condensation, cyclization, and rearrangement steps to yield the final pyranopyrazole product. nih.gov The use of catalysts, such as piperidine or ionic liquids, can enhance the efficiency of these reactions. mdpi.comnih.gov For instance, a four-component reaction of an aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate can lead to the formation of pyrano[2,3-c]pyrazole derivatives. nih.gov

Regioselective N-Functionalization Strategies for 1-Benzyl Substitution

Once the pyrazolone scaffold is constructed, the introduction of the benzyl group at the desired nitrogen atom is a critical step. Regioselectivity is a key challenge, as pyrazolones possess two reactive nitrogen atoms.

N-Alkylation and N-Arylation Methods

N-alkylation is a common method for introducing the benzyl group onto the pyrazolone ring. semanticscholar.org This typically involves the reaction of the pyrazolone with a benzyl halide (e.g., benzyl chloride or benzyl bromide) in the presence of a base. tandfonline.comresearchgate.net The choice of base and reaction conditions can influence the regioselectivity of the alkylation.

While traditional methods often require strong bases and high temperatures, newer approaches using trichloroacetimidate electrophiles and a Brønsted acid catalyst have been developed for the N-alkylation of pyrazoles under milder conditions. semanticscholar.org For unsymmetrical pyrazoles, these reactions can produce a mixture of regioisomers, with the major product often determined by steric factors. semanticscholar.org

N-arylation of pyrazolones can be achieved using diaryliodonium salts, which allows for the controlled and regioselective introduction of aryl groups. researchgate.net

Phase-Transfer Catalysis in N-Alkylation of Pyrazolones

Phase-transfer catalysis (PTC) has proven to be a highly effective and efficient method for the N-alkylation of pyrazoles and other heterocycles. tandfonline.comresearchgate.netresearchgate.net This technique is particularly advantageous as it can often be performed under mild conditions, without the need for a solvent, and can lead to high yields of the N-alkylated product. tandfonline.comresearchgate.net

In a typical PTC setup for N-alkylation, the pyrazolone is reacted with an alkyl halide in the presence of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetra-n-butylammonium bromide), and a base (e.g., potassium hydroxide). tandfonline.com The catalyst facilitates the transfer of the pyrazolone anion from the solid or aqueous phase to the organic phase, where it can react with the alkyl halide.

The use of PTC can also help to overcome some of the common problems associated with N-alkylation, such as the formation of byproducts. tandfonline.com For instance, when using the highly reactive benzyl bromide, the formation of benzyl alcohol can be a side reaction; however, using the less reactive benzyl chloride under PTC conditions can lead to an excellent yield of the N-benzylpyrazole. tandfonline.comresearchgate.net

Table 2: Phase-Transfer Catalyzed N-Alkylation of Pyrazole

| Alkyl Halide | Base | Catalyst | Yield of N-Alkylpyrazole | Reference |

| Benzyl chloride | KOH | TBAB | Excellent | tandfonline.comresearchgate.net |

| Propargyl bromide | K2CO3 | TBAB | Good | tandfonline.com |

| n-Hexadecyl bromide | KOH | TBAB | Good | tandfonline.com |

Advanced Synthetic Techniques for Enhanced Efficiency

To improve the efficiency and sustainability of pyrazolone synthesis, advanced techniques are continuously being explored. As mentioned earlier, microwave-assisted synthesis has been shown to significantly reduce reaction times and often eliminates the need for a solvent. scielo.br

Enzymatic approaches are also gaining traction for selective N-alkylation. nih.gov Engineered enzymes, such as promiscuous halide methyltransferases, can be used in a cyclic two-enzyme cascade to catalyze the N-alkylation of pyrazoles with high selectivity using simple haloalkanes as starting materials. nih.gov This biocatalytic method offers a green and highly selective alternative to traditional chemical methods.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for the rapid and efficient construction of heterocyclic compounds, including pyrazolone derivatives. This method often leads to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. ijpsr.com

A notable application of microwave irradiation is in the synthesis of novel 3,5-disubstituted-1H-pyrazoles. In a study by the Corradi group, the cycloaddition of tosylhydrazones with α,β-unsaturated carbonyl compounds containing a β-hydrogen was successfully achieved under solvent-free conditions using microwave irradiation. mdpi.com This approach, utilizing substrates like trans-4-phenyl-3-buten-2-one, β-ionone, and trans-chalcone, resulted in high yields of the corresponding pyrazoles with remarkably short reaction times. mdpi.com

Similarly, microwave-assisted protocols have been employed in the one-pot, three-component synthesis of pyrazoline derivatives. For instance, the reaction of 4-methoxyacetophenone, halogen-substituted benzaldehydes, and phenylhydrazine under basic conditions was effectively accelerated by microwave irradiation, affording the desired products in good yields. fip.org Another example involves the synthesis of dihydropyrazoles, pyrazole-carboxamides, and dihydro-pyrazol-ethanones from dibenzalacetones and various hydrazine derivatives, where microwave irradiation significantly optimized the reaction conditions. mdpi.com

The synthesis of more complex structures, such as (E)-1-(2-((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)prop-2-en-1-ones, has also benefited from microwave assistance. connectjournals.com In this multi-step synthesis, the condensation of triazole derivatives with a pyrazole-4-carbaldehyde was carried out under microwave irradiation in the presence of sodium hydroxide, leading to excellent yields. connectjournals.com

| Reactants | Product | Conditions | Yield | Reference |

| Tosylhydrazones, α,β-Unsaturated Carbonyls | 3,5-disubstituted-1H-pyrazoles | Microwave, Solvent-free | High | mdpi.com |

| 4-Methoxyacetophenone, Halogen-substituted benzaldehyde, Phenylhydrazine | Pyrazoline derivatives | Microwave, KOH, Ethanol | ~40% | fip.org |

| Dibenzalacetones, Hydrazine derivatives | Dihydropyrazoles | Microwave, EtOH, NaOH | Good | mdpi.com |

| Triazole derivative, Pyrazole-4-carbaldehyde | Chalcone derivative | Microwave, NaOH | Excellent | connectjournals.com |

One-Pot Reaction Architectures

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, represent a highly efficient and atom-economical approach to complex molecule synthesis. This strategy has been widely applied to the construction of pyrazole and pyrazolone frameworks.

A prominent example is the one-pot, three-component synthesis of polysubstituted pyrazoles from aldehydes, 1,3-dicarbonyls, and diazo compounds or tosyl hydrazones. organic-chemistry.org This process proceeds through a tandem Knoevenagel condensation, 1,3-dipolar cycloaddition, and a transition-metal-free oxidative aromatization, utilizing molecular oxygen as a green oxidant. organic-chemistry.org Similarly, a one-pot method for the synthesis of N-(1,3-diphenyl-1H-pyrazol-5-yl)amides has been developed, involving the cyclization of benzoylacetonitrile and phenylhydrazine followed by acylation, which provides good to excellent yields without the need to isolate the intermediate aminopyrazole. researchgate.net

The synthesis of 1H-pyrazole-1-carbothioamide derivatives has been achieved through a one-pot reaction of hydrazine hydrate, arylidene malononitrile, and isothiocyanates in the presence of a nano-catalyst, highlighting the versatility of this approach. biointerfaceresearch.com Furthermore, selenium-containing pyrazoles have been prepared in a one-pot reaction of α,β-alkynic aldehydes with hydrazines, followed by the addition of phenylselenyl chloride, which induces cyclization of the in situ formed hydrazone. mdpi.com

Another innovative one-pot procedure involves the synthesis of 3,5-disubstituted 1H-pyrazoles from substituted aromatic aldehydes and tosylhydrazine, followed by cycloaddition with terminal alkynes. organic-chemistry.org This reaction tolerates a wide range of functional groups and sterically hindered substrates. organic-chemistry.org

| Reaction Type | Reactants | Product | Key Features | Reference |

| Three-component | Aldehydes, 1,3-Dicarbonyls, Diazo compounds | Polyfunctional pyrazoles | Tandem condensation/cycloaddition/oxidation | organic-chemistry.org |

| Three-component | Benzoylacetonitrile, Phenylhydrazine, Acylating agent | N-(1,3-diphenyl-1H-pyrazol-5-yl)amides | No intermediate isolation | researchgate.net |

| Three-component | Hydrazine hydrate, Arylidene malononitrile, Isothiocyanates | 1H-pyrazole-1-carbothioamide derivatives | Nano-catalyst, High yields | biointerfaceresearch.com |

| Three-component | α,β-Alkynic aldehydes, Hydrazines, Phenylselenyl chloride | 4-(phenylselanyl)pyrazoles | In situ hydrazone formation and cyclization | mdpi.com |

| Three-component | Aromatic aldehydes, Tosylhydrazine, Terminal alkynes | 3,5-disubstituted 1H-pyrazoles | Broad substrate scope | organic-chemistry.org |

Catalytic Approaches in Pyrazolone Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective pathways to a wide array of chemical structures. The synthesis of pyrazolones and their derivatives has greatly benefited from the development of both transition metal-catalyzed and metal-free catalytic systems.

Transition Metal-Catalyzed Processes (e.g., Palladium-Catalyzed Intramolecular Reactions)

Palladium catalysis has proven to be a particularly powerful tool for the construction of pyrazole-containing systems. Palladium-catalyzed intramolecular C-N bond formation has been utilized to prepare novel 1H-pyrazolo[4,3-c]quinolines from 4-chloroquinoline-3-carbaldehyde hydrazones. researchgate.net This reaction can also lead to 4-anilinoquinoline-3-carbonitriles, with the product ratio being dependent on the reaction temperature. researchgate.net

A significant development is the palladium-catalyzed [5+2] rollover annulation of 1-benzylpyrazoles with alkynes, which provides direct access to tricyclic 2-benzazepines. nih.gov This process involves a twofold C-H activation of both aryl and heteroaryl bonds. nih.gov Furthermore, a palladium-catalyzed oxidative carbonylation of arylhydrazines and alkynes has been developed to afford trisubstituted pyrazoles in a one-pot manner. acs.org This reaction proceeds through a complex tandem sequence including C–N bond cleavage, carbonylation, Sonogashira coupling, Michael addition, and intramolecular condensation cyclization. acs.org

Palladium catalysts have also been employed in the synthesis of 1,3,5-trisubstituted pyrazoles through the coupling of aryl triflates with pyrazole derivatives, using specialized phosphine ligands like tBuBrettPhos. organic-chemistry.org

| Catalyst | Reaction Type | Substrates | Product | Reference |

| Palladium | Intramolecular C-N bond formation | 4-Chloroquinoline-3-carbaldehyde hydrazones | 1H-Pyrazolo[4,3-c]quinolines | researchgate.net |

| Palladium | [5+2] Rollover Annulation | 1-Benzylpyrazoles, Alkynes | Tricyclic 2-Benzazepines | nih.gov |

| Palladium | Oxidative Carbonylation | Arylhydrazines, Alkynes, CO | Trisubstituted Pyrazoles | acs.org |

| Palladium | Cross-Coupling | Aryl triflates, Pyrazole derivatives | N-Arylpyrazoles | organic-chemistry.org |

Metal-Free Cycloaddition and Oxidative Cyclization Reactions

In the quest for more sustainable and environmentally friendly synthetic methods, metal-free catalytic systems have gained significant attention. A variety of metal-free cycloaddition and oxidative cyclization reactions have been developed for the synthesis of pyrazoles.

One such approach is the [3+2] cycloaddition reaction between vinylsulfonium salts and in situ generated nitrile imines from hydrazonoyl halides, which provides pyrazole derivatives under mild conditions with high regioselectivity. organic-chemistry.org Another metal-free strategy involves the reaction of sulfonyl hydrazones with benzyl acrylate to synthesize a series of pyrazoles. rsc.org

Iodine-mediated oxidative cyclization offers a practical and eco-friendly one-pot protocol for the regioselective synthesis of di-, tri-, and tetrasubstituted pyrazoles from readily available α,β-unsaturated aldehydes or ketones and hydrazine salts. organic-chemistry.orgacs.org This method avoids the need for isolating unstable hydrazone intermediates. organic-chemistry.orgacs.org Furthermore, a hypervalent iodine-mediated, metal-free route has been utilized for the synthesis of pyrazole-tethered isoxazole derivatives via a [3+2]-cycloaddition reaction of nitrile oxides with alkynes. arkat-usa.org

Tandem reactions under metal-free conditions have also been explored. For instance, the coupling of hydrazones and 1,3-diarylpropenes mediated by 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) leads to the formation of pyrazoles through a cascade cyclization. acs.org

| Reaction Type | Reagents | Substrates | Product | Reference |

| [3+2] Cycloaddition | Base | Vinylsulfonium salts, Hydrazonoyl halides | Pyrazole derivatives | organic-chemistry.org |

| [3+2] Cycloaddition | - | Sulfonyl hydrazones, Benzyl acrylate | Pyrazole derivatives | rsc.org |

| Oxidative Cyclization | Iodine | α,β-Unsaturated aldehydes/ketones, Hydrazine salts | Substituted Pyrazoles | organic-chemistry.orgacs.org |

| [3+2] Cycloaddition | Hypervalent Iodine | Nitrile oxides, Alkynes | Pyrazole-tethered isoxazoles | arkat-usa.org |

| Tandem Oxidative Cyclization | DDQ | Hydrazones, 1,3-Diarylpropenes | Pyrazoles | acs.org |

Synthesis of Key Precursors and Building Blocks for this compound Functionalization (e.g., 1-Benzyl-1H-pyrazole 2-oxide)

The strategic functionalization of the this compound core often relies on the synthesis of key precursors and building blocks that can be further elaborated. One such important precursor is 1-benzyl-1H-pyrazole 2-oxide.

The synthesis of 1-benzyl-1H-pyrazole 2-oxide allows for novel transformations that are not readily achievable with the parent pyrazole. For instance, 1-benzyl-1H-pyrazole 2-oxide can undergo a [3+2] cycloaddition/rearomatization sequence with arynes to produce C3-hydroxyarylated pyrazoles. scholaris.ca This reaction has been shown to be effective with a variety of substituted aryne precursors, leading to regioisomerically pure products in excellent yields. scholaris.ca The regioselectivity of this aryne coupling has been a subject of both experimental and computational studies. scholaris.ca

The utility of this precursor is further demonstrated in the synthesis of complex molecules. For example, by utilizing a pyrazole N-oxide-aryne coupling, a more efficient synthesis of a difluoromethylated pyrazole derivative was achieved, overcoming regioselectivity issues present in previous synthetic routes. scholaris.ca This highlights the strategic advantage of preparing and utilizing such precursors for the targeted synthesis of functionalized pyrazole derivatives.

| Precursor | Reaction | Reactant | Product | Significance |

| 1-Benzyl-1H-pyrazole 2-oxide | [3+2] Cycloaddition/Rearomatization | Arynes | C3-Hydroxyarylated pyrazoles | Access to novel functionalized pyrazoles |

| 1-Methyl-1H-pyrazole 2-oxide | Pyrazole N-oxide-aryne coupling | Aryne precursor | Regioisomeric hydroxyarylated pyrazoles | Improved synthesis of complex derivatives |

Chemical Reactivity and Mechanistic Investigations of 1-benzyl-1h-pyrazol-3 2h -one Derivatives

Fundamental Reactivity Patterns: Electrophilic and Nucleophilic Sites

The pyrazole ring system inherently possesses both acidic and basic properties, making it amphoteric. encyclopedia.pub The N-unsubstituted pyrazole features a pyrrole-like NH group that can donate a proton and a pyridine-like nitrogen that readily accepts a proton, with the basic character generally being more pronounced. encyclopedia.pub However, in 1-benzyl-1H-pyrazol-3(2H)-one, the substitution at the N1 position with a benzyl group eliminates the acidic NH proton, thereby influencing the molecule's reactivity.

The reactivity of the pyrazole ring is significantly influenced by its substitution pattern and the reaction medium. nih.gov The pyrazole structure presents distinct nucleophilic and electrophilic positions. researchgate.net The pyridine-like nitrogen atom typically acts as a nucleophilic center. nih.gov Theoretical calculations, such as Density Functional Theory (DFT), have been employed to investigate the electron density on the ring nitrogens, revealing that the major negative charge is concentrated on the pyrrole-like nitrogen in N-unsubstituted pyrazoles. nih.gov

In the context of this compound, the carbonyl group at the C3 position introduces an electrophilic site, susceptible to nucleophilic attack. The presence of the benzyl group at N1 can also influence the reactivity of the pyrazole ring through steric and electronic effects. The benzyl group itself can undergo electrophilic aromatic substitution reactions. smolecule.com

The fundamental reactivity of pyrazolones allows for a variety of transformations:

Oxidation: The pyrazolone ring can be oxidized to form various derivatives.

Reduction: Reduction reactions can lead to the formation of pyrazoline derivatives.

Substitution: Both electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring and the benzyl group.

Intramolecular Cyclization and Annulation Chemistry

The structural framework of this compound derivatives makes them excellent substrates for intramolecular cyclization and annulation reactions, leading to the formation of complex fused heterocyclic systems.

Recent advancements in transition-metal-catalyzed C-H functionalization have provided efficient methods for the derivatization of pyrazoles. researchgate.net These reactions offer a direct approach to forming new carbon-carbon bonds on the pyrazole ring without the need for pre-functionalized starting materials. researchgate.netresearchgate.net The inherent electronic properties of the pyrazole ring can direct the regioselectivity of these functionalizations. researchgate.net

For instance, in a study involving 5-benzyl-1-(2-halobenzyl)-2-phenyl-1H-pyrazol-3(2H)-ones, the base used in a palladium-catalyzed reaction was found to control the site-selectivity of intramolecular arylation. nih.gov The use of cesium carbonate (Cs₂CO₃) promoted C(sp³)–H arylation at the benzyl group, while sodium acetate (NaOAc) mediated C(sp²)–H arylation of an aryl ring. nih.gov This highlights the possibility of selectively functionalizing different C-H bonds within the same molecule by carefully choosing the reaction conditions. nih.gov

The pyrazole ring itself can act as a directing group in C-H functionalization reactions. nih.gov The Lewis basic N2 nitrogen of the pyrazole ring can coordinate to a metal catalyst, directing functionalization to a specific position on an attached aromatic ring. researchgate.net

The Heck reaction and its variants are powerful tools for C-C bond formation. mdpi.com The reductive Heck reaction, where an unsaturated halide reacts with an olefin to form an addition product, has been utilized in the synthesis of various heterocyclic structures. mdpi.comresearchgate.net In the case of 5-benzyl-1-(2-halobenzyl)-2-phenyl-1H-pyrazol-3(2H)-ones, specific bases can facilitate intramolecular reductive Heck reactions to yield 1H-pyrazolo[5,1-a]isoindol-2(8H)-ones. nih.gov

Domino reactions, which involve multiple bond-forming events in a single synthetic operation, offer an efficient pathway to molecular complexity. lew.rounimi.it A domino Heck reaction sequence has been demonstrated with 5-benzyl-1-(2-halobenzyl)-2-phenyl-1H-pyrazol-3(2H)-ones, where the use of sodium trifluoroacetate (F₃CCO₂Na) as a base leads to the formation of spiro heterocycles through a domino Heck reaction/aryl C(sp²)–H alkylation. nih.gov These domino processes can involve a cascade of reactions, such as Knoevenagel condensation followed by a hetero-Diels-Alder reaction, to construct polycyclic systems. lew.ro

The following table summarizes the base-controlled intramolecular reactions of a model pyrazolone substrate:

| Base | Reaction Type | Product |

| Cesium carbonate (Cs₂CO₃) | C(sp³)–H Arylation | Dihydropyrazolo[1,5-b]isoquinolin-2(1H)-one |

| Sodium acetate (NaOAc) | C(sp²)–H Arylation | Seven-membered biphenyl N-heterocycle |

| Sodium dichloroacetate (Cl₂HCCO₂Na) | Reductive Heck Reaction | 1H-pyrazolo[5,1-a]isoindol-2(8H)-one |

| Sodium trifluoroacetate (F₃CCO₂Na) | Domino Heck/Alkylation | Spiro heterocycle |

Table based on findings from a study on 5-benzyl-1-(2-halobenzyl)-2-phenyl-1H-pyrazol-3(2H)-ones. nih.gov

Site-Selective C-H Functionalization and Arylation Pathways

Derivatization Reactions and Functional Group Transformations

The derivatization of this compound is crucial for modulating its chemical and biological properties. Various synthetic strategies have been developed to introduce a wide range of functional groups onto the pyrazole core and its substituents.

The nature of substituents on the pyrazole ring and the N-benzyl group significantly impacts the molecule's reactivity and the selectivity of its transformations. encyclopedia.pubnih.gov Electron-donating and electron-withdrawing groups can alter the electron density of the pyrazole ring, influencing its nucleophilicity and basicity. encyclopedia.pubnih.gov

For example, electron-withdrawing groups on the pyrazole ring can increase the acidity of an N-H proton, while electron-donating groups at the C3 position can increase the basicity of the ring. encyclopedia.pubnih.gov In the context of palladium-catalyzed cross-coupling reactions, the electronic nature of substituents has been shown to have a significant effect on catalytic activity. acs.org The introduction of different substituents on the pyrazole ring can also influence the geometry and connectivity of the resulting metal complexes. acs.org

Substituent effects also play a crucial role in the photochemical properties of related phenylazopyrazole photoswitches, where the introduction of electron-donating or electron-withdrawing groups leads to shifts in absorption maxima. beilstein-journals.org

Directed C-H functionalization provides a highly efficient method for the ortho-functionalization of the benzyl group in this compound derivatives. The pyrazole moiety can act as a directing group, facilitating selective alkenylation and alkylation at the ortho position of the benzyl ring.

Ruthenium-catalyzed ortho-alkenylation and ortho-alkylation of 1-benzyl-1H-pyrazoles have been reported to proceed in high yields, offering an efficient route for the synthesis of functionalized derivatives. sioc-journal.cn Similarly, palladium-catalyzed ortho-selective C-H alkenylation of arenes using pyrazoles as directing groups has been successfully demonstrated. nih.gov Rhodium(III)-catalyzed ortho-alkenylation has also been employed in the synthesis of fused pyrazole systems. researchgate.netbohrium.com

These methods tolerate a variety of functional groups on both the pyrazole and the coupling partner, making them versatile tools for creating a diverse library of derivatives. nih.govsioc-journal.cn

The following table provides examples of catalyst systems used for ortho-functionalization of pyrazole derivatives:

| Catalyst System | Reaction Type | Directing Group |

| [Ru(p-cymene)Cl₂]₂ | ortho-Alkenylation/Alkylation | Pyrazole |

| Pd(OAc)₂ / Boc-Sar-OH / AgOAc | ortho-Alkenylation | Pyrazole/Sulfonylpyrazole |

| [Cp*RhCl₂]₂ | C-H Amination | Pyrazole NH₂ |

Table compiled from various sources. nih.govsioc-journal.cn

Substituent Effects on Reactivity and Selectivity

Acid-Catalyzed Transformations and Rearrangements

The this compound core can undergo several acid-catalyzed transformations, most notably rearrangements that lead to the functionalization of the pyrazole ring. A key reaction in this context is the Fries rearrangement, a classic organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis or Brønsted acid catalyst. wikipedia.orgsigmaaldrich.comorganic-chemistry.org

Given that this compound exists in equilibrium with its tautomeric form, 1-benzyl-1H-pyrazol-3-ol, it can be acylated at the hydroxyl group to form a pyrazolyl ester. This ester derivative can then undergo an intramolecular Fries rearrangement under acidic conditions. The acyl group migrates from the oxygen atom to the C4 position of the pyrazole ring, yielding a 4-acyl-1-benzyl-1H-pyrazol-3-ol. This transformation is significant as it provides a direct method for C4-functionalization of the pyrazole core. The reaction is typically catalyzed by Lewis acids like aluminum chloride (AlCl₃) or strong Brønsted acids such as hydrofluoric acid (HF) or methanesulfonic acid. wikipedia.orgorganic-chemistry.org The choice of catalyst and reaction conditions, particularly temperature, can influence the regioselectivity of the acyl group migration, favoring either the ortho (C4) or para position in phenolic systems; in the pyrazole system, the C4 position is analogous to the ortho position. wikipedia.org

The generally accepted mechanism for the Fries rearrangement involves the coordination of the Lewis acid to the carbonyl oxygen of the ester. This initial step polarizes the ester bond, leading to the formation of an acylium carbocation intermediate. This electrophilic intermediate then attacks the electron-rich pyrazole ring in a reaction analogous to a Friedel-Crafts acylation, leading to the C4-acylated product after hydrolysis. wikipedia.orgorganic-chemistry.org

| Rearrangement Type | Starting Material | Catalyst | Key Transformation | Product |

| Fries Rearrangement | 1-Benzyl-1H-pyrazol-3-yl ester | Lewis Acid (e.g., AlCl₃) or Brønsted Acid (e.g., HF) | Intramolecular migration of an acyl group from the oxygen atom to the C4 position of the pyrazole ring. | 4-Acyl-1-benzyl-1H-pyrazol-3-ol |

| Photo-Fries Rearrangement | 1-Benzyl-1H-pyrazol-3-yl ester | UV Light | Radical-mediated intramolecular migration of an acyl group to the C4 position. | 4-Acyl-1-benzyl-1H-pyrazol-3-ol |

| Thia-Fries Rearrangement | Aryl sulfonate ester of pyrazole | Lewis Acid (e.g., AlCl₃) | Intramolecular migration of a sulfonyl group to the pyrazole ring. scholaris.ca | 4-Sulfonyl-1-benzyl-1H-pyrazol-3-ol |

In addition to the classic thermal reaction, a photo-Fries rearrangement is also possible, proceeding through a radical mechanism upon exposure to UV light to yield similar products. wikipedia.org Furthermore, related transformations like the thia-Fries rearrangement, involving the migration of a sulfonyl group from a sulfonate ester, have been observed in pyrazole N-oxide systems, suggesting that this type of reactivity is broadly applicable to the pyrazole scaffold. scholaris.ca

Comparative Studies of Alkylation Regioselectivity (N- vs. O- vs. C-Alkylation)

The alkylation of this compound is complex due to the presence of multiple nucleophilic centers: the two nitrogen atoms (N1 and N2), the exocyclic oxygen atom (in the pyrazol-3-ol tautomer), and the C4 carbon atom. The regiochemical outcome of alkylation is highly dependent on the reaction conditions, including the nature of the base, solvent, and electrophile.

The tautomeric equilibrium between the 1,2-dihydro-3H-pyrazol-3-one (keto form) and the 1H-pyrazol-3-ol (enol form) is central to its reactivity. nih.gov This equilibrium makes N2, O, and C4 available for alkylation. The N1 position is already substituted with a benzyl group.

N-Alkylation: Alkylation at the N2 position is a common outcome, particularly under basic conditions. Studies on related 3-substituted pyrazoles have shown that using potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at room temperature leads to highly regioselective N-alkylation. sci-hub.st The regioselectivity in unsymmetrical pyrazoles is often governed by steric hindrance; the alkylating agent preferentially attacks the less sterically hindered nitrogen atom. sci-hub.st For this compound, the N2 position is generally favored for alkylation. Acid-catalyzed N-alkylation has also been reported, using trichloroacetimidate electrophiles, which can produce mixtures of regioisomers controlled by sterics. semanticscholar.orgmdpi.com

O-Alkylation: O-alkylation occurs on the 1H-pyrazol-3-ol tautomer, leading to the formation of 3-alkoxy-1-benzyl-1H-pyrazoles. The competition between N- and O-alkylation is a well-known phenomenon in pyrazolone chemistry and is influenced by the principles of Hard and Soft Acids and Bases (HSAB). The pyrazolate anion is an ambident nucleophile. Hard electrophiles (e.g., dimethyl sulfate) tend to react at the harder oxygen atom, while softer electrophiles (e.g., benzyl bromide) may favor the softer nitrogen atom. The choice of solvent and counter-ion also plays a critical role. Non-polar solvents and alkali metal counter-ions that associate more strongly with the oxygen atom can promote N-alkylation.

C-Alkylation: Direct alkylation at the C4 position is also achievable. The C4 carbon is part of an enamine-like system in the pyrazol-3-ol tautomer, making it nucleophilic. This reactivity is exploited in reactions like the acid-catalyzed Fries rearrangement, which is effectively an intramolecular C-acylation. wikipedia.org Direct C-alkylation of pyrazol-5-ones at the C4 position with polyfluorinated carbonyl compounds has been demonstrated, indicating the nucleophilicity of this site. ineosopen.org Palladium-catalyzed C-H benzylation reactions at the C5 position of pyrazoles bearing electron-withdrawing groups have been developed, showcasing another strategy for direct carbon functionalization, although this typically requires specific directing groups.

The following table summarizes the general conditions influencing the regioselectivity of alkylation on the this compound scaffold.

| Alkylation Site | Typical Product | Reaction Conditions | Mechanism/Controlling Factors |

| N2-Alkylation | 1-Benzyl-2-alkyl-1,2-dihydro-3H-pyrazol-3-one | Basic (e.g., K₂CO₃, NaH) in polar aprotic solvents (e.g., DMSO, THF). sci-hub.stsci-hub.se | SN2 reaction on the pyrazolate anion. Steric hindrance is a key factor, favoring the less hindered N2 atom. sci-hub.st |

| O-Alkylation | 3-Alkoxy-1-benzyl-1H-pyrazole | Basic conditions with specific electrophiles (e.g., hard electrophiles like dimethyl sulfate). | SN2 reaction on the oxygen of the pyrazolate anion. Governed by HSAB principles. |

| C4-Acylation | 4-Acyl-1-benzyl-1H-pyrazol-3-ol | Acidic (Lewis or Brønsted acid) with a pyrazolyl ester precursor. wikipedia.org | Electrophilic aromatic substitution via Fries rearrangement (intramolecular). |

| C4-Alkylation | 4-Alkyl-1-benzyl-1H-pyrazol-3-ol | Basic conditions with specific alkylating agents. ineosopen.orgsci-hub.se | Nucleophilic attack from the electron-rich C4 position of the enol tautomer. |

Advanced Spectroscopic and Structural Characterization of 1-benzyl-1h-pyrazol-3 2h -one Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 1-Benzyl-1H-pyrazol-3(2H)-one, offering unparalleled detail regarding the connectivity and environment of each atom within the molecule.

Proton (¹H) NMR spectroscopy provides crucial information about the number of chemically distinct protons, their electronic environments, and their spatial relationships through spin-spin coupling. In derivatives of this compound, the benzyl protons typically appear as a singlet around δ 5.32 ppm in DMSO-d6. The protons on the pyrazole ring and the phenyl group of the benzyl moiety resonate in the aromatic region, generally between δ 7.2 and δ 8.5 ppm. The specific chemical shifts and coupling constants are highly sensitive to the substituents on both the pyrazole and phenyl rings. For instance, electron-withdrawing groups like chloro and fluoro substituents can cause downfield shifts of the aromatic protons. The hydroxyl proton of the tautomeric 1-benzyl-1H-pyrazol-3-ol form, if present, often appears as a broad singlet, with its chemical shift influenced by solvent and hydrogen bonding.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for a this compound Derivative in DMSO-d6

| Proton | Chemical Shift (ppm) | Multiplicity |

| Pyrazole H-5 | 8.21 | s |

| Aromatic H | 7.38-7.45 | m |

| Benzyl CH₂ | 5.32 | s |

| OH | 10.12 | s |

Note: Data is for 1-(2-chloro-3-fluoro-benzyl)-1H-pyrazol-4-ol. 's' denotes singlet, 'm' denotes multiplet.

Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon framework of the molecule. bhu.ac.in Due to the low natural abundance of the ¹³C isotope (1.1%), spectra are typically recorded with proton decoupling, resulting in a single peak for each unique carbon atom. libretexts.org The chemical shifts in ¹³C NMR span a much wider range than in ¹H NMR, typically 0-220 ppm, which minimizes signal overlap. azooptics.com

For this compound derivatives, the carbonyl carbon (C=O) of the pyrazolone tautomer or the C-3 carbon of the hydroxypyrazole tautomer appears significantly downfield. For example, in a substituted derivative, the pyrazole C-4 and C-3 carbons were observed at δ 157.8 ppm and δ 138.2 ppm, respectively. The benzyl methylene carbon gives a signal at a characteristic chemical shift, for instance, δ 53.25 ppm. libretexts.org The carbons of the phenyl ring resonate in the aromatic region, typically between 110 and 150 ppm. bhu.ac.in

Table 2: Illustrative ¹³C NMR Chemical Shifts (δ, ppm) for a Substituted this compound

| Carbon | Chemical Shift (ppm) |

| Pyrazole C-4 | 157.8 |

| Pyrazole C-3 | 138.2 |

| Benzyl C-2 | 132.1 |

Note: Data is for 1-(2-chloro-3-fluoro-benzyl)-1H-pyrazol-4-ol.

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful tool for directly probing the electronic environment of the nitrogen atoms within the pyrazole ring. This technique is particularly valuable for studying the tautomerism in pyrazolone systems, as the chemical shifts of the nitrogen atoms are highly sensitive to their bonding and protonation state. nih.govipb.pt The difference in chemical shifts between the two nitrogen atoms (N-1 and N-2) can indicate whether they exist in different electronic environments, such as a pyridine-type versus a pyrrole-type nitrogen. researchgate.net In the solid state, ¹⁵N Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR can provide clear evidence for the dominant tautomeric form. For a related 1-phenyl-1H-pyrazol-3-ol, the significant difference in the ¹⁵N chemical shifts (Δδ = 50.5 ppm) in the solid state confirmed the presence of two distinct nitrogen atom types, consistent with the OH tautomer. researchgate.net

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning proton and carbon signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling interactions. emerypharma.comyoutube.com Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. emerypharma.comoxinst.com This is instrumental in identifying adjacent protons in the benzyl and pyrazole rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded carbon and proton atoms (¹H-¹³C one-bond connectivity). youtube.comsdsu.edu Each cross-peak links a proton signal on one axis to the carbon signal of the carbon it is attached to on the other axis.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by multiple bonds (typically 2-3 bonds). youtube.comsdsu.edu HMBC is crucial for piecing together the molecular skeleton by connecting different fragments of the molecule. For example, it can show correlations from the benzyl methylene protons to the carbons of the pyrazole ring and the phenyl ring, confirming the N-benzyl substitution.

Solid-state NMR (ssNMR) spectroscopy provides information about the structure and dynamics of molecules in their crystalline form. mst.edunih.gov Unlike in solution where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions provide valuable structural information. mst.edu Techniques like Magic Angle Spinning (MAS) are used to obtain high-resolution spectra from solid samples. nih.gov

For compounds like this compound, ssNMR, particularly ¹³C and ¹⁵N CP/MAS experiments, can be used to:

Determine the number of crystallographically independent molecules in the asymmetric unit (Z'). acs.org

Characterize the dominant tautomeric form in the crystal lattice. nih.gov

Probe the effects of crystal packing on molecular conformation. nih.govliverpool.ac.uk

Identify and characterize different polymorphic forms. acs.org

By comparing solid-state NMR data with solution-state NMR and X-ray crystallography data, a comprehensive understanding of the compound's structure in different phases can be achieved. nih.govnih.gov

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Correlation

Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a rapid and effective method for identifying functional groups within a molecule. researchgate.net The absorption of infrared radiation causes specific bonds to vibrate at characteristic frequencies.

For this compound, key vibrational modes include:

C=O Stretch : The carbonyl group of the pyrazolone tautomer exhibits a strong absorption band typically in the range of 1650-1750 cm⁻¹. The absence of this band can suggest the predominance of the hydroxypyrazole tautomer.

O-H Stretch : The hydroxyl group in the 1-benzyl-1H-pyrazol-3-ol tautomer shows a broad and strong absorption band in the region of 3200-3600 cm⁻¹, with the broadening resulting from hydrogen bonding. libretexts.orgmdpi.com

C=N and C=C Stretches : The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the pyrazole and phenyl rings typically appear in the 1400-1650 cm⁻¹ region.

C-H Stretches : Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while aliphatic C-H stretches (from the benzyl CH₂) occur below 3000 cm⁻¹. mdpi.com

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental vibrational spectroscopy to calculate theoretical vibrational frequencies and aid in the assignment of complex spectra. mdpi.comresearchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. In the case of this compound, the IR spectrum provides key information about its core structure. The most significant feature is the carbonyl (C=O) stretching vibration, which is characteristic of the pyrazolone ring when it exists in the keto tautomer form. Studies on related pyrazolone derivatives show this peak appearing in a range of approximately 1627 to 1718 cm⁻¹. mdpi.comjst.go.jp The presence of the benzyl group and the pyrazole ring is confirmed by aromatic and heterocyclic C-H, C=C, and C=N stretching vibrations.

The table below summarizes the characteristic IR absorption bands anticipated for this compound, based on data from analogous compounds.

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Significance |

| N-H Stretch | Amide (in keto form) | ~3381 | Indicates the presence of the N-H bond within the pyrazolone ring. |

| O-H Stretch | Enol (in enol form) | Broad, ~3100 | Suggests the presence of the hydroxyl tautomer, often involved in hydrogen bonding. mdpi.com |

| C-H Stretch | Aromatic (benzyl) & Heterocyclic (pyrazole) | 3000 - 3100 | Confirms the presence of aromatic and heterocyclic C-H bonds. connectjournals.com |

| C=O Stretch | Carbonyl (in keto form) | 1627 - 1718 | A strong band indicating the presence of the ketone group in the pyrazolone ring. mdpi.comjst.go.jp |

| C=C / C=N Stretch | Aromatic & Pyrazole Ring | 1500 - 1600 | Corresponds to the skeletal vibrations of the benzene and pyrazole rings. mdpi.com |

Raman Spectroscopy

Raman spectroscopy serves as a valuable complement to IR spectroscopy, providing information on molecular vibrations. While IR absorption depends on a change in the dipole moment, Raman scattering depends on a change in polarizability. This makes Raman particularly effective for analyzing symmetric vibrations and the skeletal structures of aromatic and heterocyclic rings, which may be weak or silent in the IR spectrum.

In studies of related pyrazolone derivatives, FT-Raman spectroscopy is used in conjunction with FT-IR and supported by Density Functional Theory (DFT) calculations to achieve a comprehensive assignment of vibrational modes. researchgate.networldscientific.com For this compound, the Raman spectrum would be expected to show strong bands corresponding to the symmetric breathing vibrations of the benzyl and pyrazole rings.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to confirm its elemental composition. The calculated monoisotopic mass for the protonated molecule ([M+H]⁺) of this compound is 175.0866 Da. Experimental HRMS analysis on closely related isomers confirms this, with measured values aligning precisely with the theoretical mass, thereby validating the molecular formula C₁₀H₁₀N₂O. uni.luscholaris.ca

| Parameter | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O | uni.lu |

| Adduct | [M+H]⁺ | scholaris.ca |

| Calculated m/z | 175.08660 | uni.lu |

| Experimentally Found m/z (for isomer) | 175.0865 | scholaris.ca |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. measurlabs.com This technique is widely used for analyzing the purity of compounds and monitoring the progress of chemical reactions. In the analysis of this compound and its derivatives, LC-MS would detect the compound as it elutes from the chromatography column, confirming its presence by identifying the protonated molecular ion [M+H]⁺ at an m/z of approximately 175. connectjournals.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hybrid technique that separates volatile compounds before they are fragmented and detected by the mass spectrometer. etamu.edu The resulting mass spectrum displays the molecular ion peak along with a series of fragment ions. The fragmentation pattern is a unique fingerprint that helps in structural elucidation.

For this compound, the most likely fragmentation pathway involves the cleavage of the bond between the benzyl group's methylene carbon and the pyrazole nitrogen. This would result in two major, characteristic fragments: the benzyl cation and the pyrazolone ring fragment.

| Proposed Fragment | Structure | m/z (mass-to-charge ratio) |

| Benzyl Cation | [C₇H₇]⁺ | 91 |

| Pyrazolone Fragment | [C₃H₃N₂O]⁺ | 83 |

X-ray Crystallography for Definitive Solid-State Molecular Architecture

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound was not found in the search results, extensive crystallographic studies on very close analogs, such as 1-phenyl-1H-pyrazol-3-ol, offer critical insights. mdpi.comnih.gov

These studies reveal that in the solid state, these compounds predominantly exist in the hydroxy (enol) tautomeric form. A key structural feature is the formation of hydrogen-bonded dimers. In this arrangement, the hydroxyl group (-OH) of one molecule forms a strong hydrogen bond with the sp²-hybridized nitrogen atom (N2) of an adjacent molecule, creating a stable, planar, dimeric unit. mdpi.com

The table below shows typical crystallographic parameters obtained from a related substituted pyrazole derivative to illustrate the type of data generated.

| Parameter | Description | Example Value (from analogue) |

| Crystal System | The basic geometric framework of the crystal. | Monoclinic |

| Space Group | The symmetry group of the crystal. | P2₁/c |

| Intermolecular Interactions | Non-covalent forces holding molecules together. | O-H···N hydrogen bonds stabilizing dimeric structures. |

| Dihedral Angle | The angle between the planes of the pyrazole and benzyl rings. | 37.35° |

Determination of Regiochemistry and Stereochemistry

The synthesis of N-substituted pyrazoles can often lead to different regioisomers. Therefore, unambiguous determination of the substitution pattern is critical. Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are paramount in establishing the regiochemistry and stereochemistry of these compounds.

In the synthesis of N-substituted pyrazoles, alkylation can occur at either the N1 or N2 position of the pyrazole ring. Studies on the N-substitution reactions of 3-substituted pyrazoles have demonstrated that regioselective N1-alkylation can be achieved under specific basic conditions, a selectivity that is often justified by DFT calculations. acs.org For 1-benzyl-pyrazole derivatives, the regiochemistry of the major products is consistently confirmed through single-crystal X-ray crystallography. acs.org

For instance, the X-ray crystal structure of related compounds like 1-benzyl-3-phenyl-5-(phenylamino)-1H-pyrazole-4-carbonitrile definitively confirms the position of the benzyl group at the N1 position. mdpi.com Similarly, crystallographic analysis of 2-(1-benzyl-1H-pyrazol-3-yl)-3-morpholinophenol was used to confirm its absolute configuration. scholaris.ca In cases where crystal structures are not available, Nuclear Overhauser Effect (NOE) 1H NMR experiments can be used to determine the regiochemistry by observing the spatial proximity between the benzyl protons and the pyrazole ring protons. sci-hub.st

NMR spectroscopy also reveals consistent trends; for N-alkyl pyrazole analogues, the N-CHn protons of the N2-isomer are typically more deshielded (appear at a higher chemical shift) than the corresponding protons of the N1-isomer. sci-hub.st This provides a reliable spectroscopic marker for regiochemical assignment. The structures of various 1-benzyl-1H-pyrazole derivatives have been elucidated using these methods, confirming the attachment of the benzyl group to the N1 nitrogen of the pyrazole core. nih.gov

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Dimer Formation)

The study of intermolecular interactions and crystal packing through single-crystal X-ray diffraction reveals how molecules of this compound and its derivatives self-assemble in the solid state. These interactions govern the material's physical properties.

Pyrazolone derivatives frequently form hydrogen-bonded dimers. nih.gov X-ray analysis of 1-phenyl-1H-pyrazol-3-ol, a related compound, shows that the molecules exist as dimers in the crystalline state, connected by O-H···N hydrogen bonds. nih.gov This tendency to form dimers and other self-associated structures like trimers and catemers is a well-documented feature of pyrazoles, driven by hydrogen bonding between the N-H group of one molecule and the nitrogen atom of another. encyclopedia.pubresearchgate.net

In the crystal structure of a derivative, 4-[(4-Methoxybenzylidene)amino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one, molecules are linked by intermolecular C—H⋯O hydrogen bonds. researchgate.net Similarly, in other related Schiff base derivatives of pyrazolone, C—H⋯O interactions and sometimes π–π stacking interactions are responsible for stabilizing the crystal packing. researchgate.net

For substituted pyrazoles, the nature and position of substituents can influence the hydrogen-bonding motifs. researchgate.net In the crystal structure of 1-(2-chloro-3-fluoro-benzyl)-1H-pyrazol-4-ol, intermolecular hydrogen bonds between the hydroxyl group (O–H) and a pyrazole nitrogen (N2) of an adjacent molecule are key to stabilizing the crystal lattice, with an O···N distance of 2.689 Å. While direct crystal structure data for this compound is not detailed in the provided context, the consistent formation of hydrogen-bonded dimers and other supramolecular assemblies in closely related pyrazolone structures is a recurring and dominant motif. encyclopedia.pubiucr.org

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This experimental data is then compared with the calculated theoretical values based on the proposed empirical formula to verify its accuracy. This method is routinely used in the characterization of newly synthesized pyrazolone derivatives.

For a series of (E)-1-(2-((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)prop-2-en-1-ones, the calculated elemental compositions were found to be in close agreement with the experimentally determined values, thus confirming their empirical formulas. connectjournals.com For example, the analysis for compound 6a in the series yielded C, 70.68%; H, 4.62%; N, 12.85%, which corresponds well with the calculated values of C, 70.70%; H, 4.64%; N, 12.88%. connectjournals.com

Similarly, extensive elemental analysis was performed on a series of pyrazolone-based phosphonates. sapub.org The found percentages of C, H, N, and other present elements were consistently within ±0.4% of the calculated values, providing strong evidence for the proposed structures. sapub.org For the compound 1-benzyl-3-phenyl-5-(phenylamino)-1H-pyrazole-4-carbonitrile, the found values (C = 78.62%; H = 4.94%; N = 15.79%) matched the calculated values (C = 78.83%; H = 5.18%; N = 15.99%) for the formula C₂₃H₁₈N₄. mdpi.com

The table below shows representative data for the empirical formula verification of a pyrazolone derivative.

Table 1: Elemental Analysis Data for a Representative Pyrazolone Derivative Data for (E)-1-(2-((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)prop-2-en-1-one (C₃₂H₂₅N₅O₂S). connectjournals.com

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 70.70 | 70.68 |

| Hydrogen (H) | 4.64 | 4.62 |

| Nitrogen (N) | 12.88 | 12.85 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to study the electronic transitions occurring within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelengths of maximum absorbance (λ_max) provide insight into the electronic structure of the compound, particularly the nature of its conjugated systems.

The electronic spectra of pyrazolone derivatives are characterized by absorption bands that are typically attributed to π → π* and n → π* electronic transitions within the molecule. pen2print.org These transitions arise from the conjugated system formed by the pyrazolone ring and any attached aromatic substituents. The preparation of silver nanoparticle complexes with pyrazolone derivatives has been confirmed using UV-Vis spectral analysis. nih.gov

In studies of various pyrazolone derivatives, the electronic spectra, often recorded in solvents like DMSO, show absorption bands that can be assigned to intra- and inter-molecular charge transfer transitions. pen2print.orgnih.gov The facilitation of these electronic transitions is a key characteristic of these molecules. scispace.com For example, the UV-Vis spectrum of a chalcone containing a pyrazole moiety was analyzed to understand its electronic properties. scielo.org.za While specific λ_max values for this compound were not available in the search results, data for related structures provide a general understanding of their spectroscopic behavior.

Table 2: UV-Vis Spectral Data for Representative Pyrazole Derivatives Data for various tetrazole and pyrazole precursors, illustrating typical absorption ranges. sonar.ch

| Compound | λ_max (nm) | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) |

| 5-(4-Nitrophenyl)-2-phenyl-2H-tetrazole | 300 | 33509 |

| 5-(2-Bromophenyl)-2-phenyl-2H-tetrazole | 300 | 10206 |

| 5-(5-Methylfuran-2-yl)-2-phenyl-2H-tetrazole | 300 | 14002 |

Computational and Theoretical Investigations of 1-benzyl-1h-pyrazol-3 2h -one

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-Benzyl-1H-pyrazol-3(2H)-one. These methods model the electronic structure of the molecule to predict its geometry, energy, and reactivity.

Table 1: Representative Theoretical Bond Lengths and Angles for a Pyrazolone Derivative

| Parameter | Calculated Value (DFT) | Experimental Value (X-ray) |

|---|---|---|

| C=O Bond Length | 1.24394 Å | ~1.24 Å |

| C-N Bond Length | 1.38125 Å | ~1.38 Å |

| N-N Bond Length | 1.37144 Å | ~1.37 Å |

| O-C-C Bond Angle | 122.22° | 121.3° |

Note: Data is illustrative and based on findings for similar pyrazolone structures. nih.gov

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. bibliotekanauki.plmdpi.com

For pyrazolone derivatives, HOMO-LUMO analysis reveals how substituents on the pyrazolone ring influence the electronic properties and, consequently, the reactivity of the molecule. bibliotekanauki.plresearchgate.net The distribution of HOMO and LUMO densities across the molecule can pinpoint the likely sites for electrophilic and nucleophilic attack. nih.gov In many pyrazolone derivatives, the HOMO is often localized on the pyrazole ring and associated functional groups, while the LUMO can be distributed across other parts of the molecule, indicating pathways for charge transfer. nih.govresearchgate.net

Table 2: Calculated HOMO, LUMO, and Energy Gap for a Pyrazolone Derivative

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.25 |

| ELUMO | -1.87 |

| Energy Gap (ΔE) | 4.38 |

Note: Values are illustrative and based on calculations for similar pyrazolone structures. nih.gov

Frontier Molecular Orbital Analysis (HOMO-LUMO) for Reactivity Insights

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions, known as reaction mechanisms. For pyrazolone derivatives, theoretical studies can elucidate the mechanisms of their synthesis and subsequent chemical transformations. For instance, computational studies have been used to understand the photochemical isomerization of pyrazoles to imidazoles, revealing the preferred reaction pathways and the structures of key intermediates and transition states. nih.gov Such studies can provide a deeper understanding of reaction outcomes and guide the optimization of reaction conditions. acs.org

Theoretical Studies on Tautomeric Equilibria and Energy Landscapes

Pyrazolones, including this compound, can exist in different tautomeric forms. Tautomers are isomers that readily interconvert, and their relative stability can significantly impact the compound's chemical and biological properties. Theoretical calculations are instrumental in determining the relative energies of different tautomers and understanding the factors that influence their equilibrium. nih.govnih.gov

For pyrazolone derivatives, studies have shown that the stability of tautomers can be influenced by substituents and the surrounding solvent. researchgate.netnih.gov Computational methods like DFT can be used to calculate the energy landscape of tautomerization, identifying the most stable forms and the energy barriers for their interconversion. nih.govsemanticscholar.org For example, in some pyrazolone systems, the N-H tautomer is found to be more stable than the O-H (enolic) form, and this preference can be affected by the polarity of the solvent. nih.gov

Molecular Docking Studies for Ligand-Receptor Interactions

While not directly related to the intrinsic biological activity of this compound itself, molecular docking is a computational technique used to predict the binding orientation of a molecule (a ligand) to the active site of a target protein (a receptor). This method is widely applied in drug discovery to study the derivatives of a core scaffold. In the context of pyrazolone derivatives, molecular docking studies have been employed to investigate how these compounds might interact with various biological targets, such as enzymes or receptors. scialert.netnih.govscirp.org These studies can provide insights into the structural features that are important for binding and can guide the design of more potent and selective derivatives. rjptonline.orgbenthamscience.com For instance, molecular docking has been used to study how substituted pyrazolones might bind to the active site of kinases or other enzymes implicated in disease. nih.govacs.org

Prediction and Analysis of Non-Linear Optical Properties (NLO)

The investigation into the non-linear optical (NLO) properties of this compound and its derivatives is a significant area of computational chemistry research. NLO materials are crucial for various applications in optoelectronics, including optical switching, frequency conversion, and data storage. The NLO response of a molecule is determined by its hyperpolarizability, which describes the non-linear change in the dipole moment in the presence of an external electric field. Computational methods, particularly Density Functional Theory (DFT), have proven to be powerful tools for predicting and understanding the NLO properties of organic molecules.

Research on pyrazole derivatives has demonstrated their potential as NLO materials. eurjchem.comresearchgate.netresearchgate.netmdpi.combohrium.com The NLO properties of these compounds are often attributed to intramolecular charge transfer (ICT) between electron-donating and electron-accepting groups within the molecule. The pyrazole ring can act as a π-conjugated bridge, facilitating this charge transfer. The introduction of different substituents on the pyrazole ring can significantly modulate the NLO response.

In the case of this compound, the benzyl group at the N1 position and the carbonyl group at the C3 position are key structural features that influence its electronic and optical properties. The phenyl ring of the benzyl group can act as an electron-donating or -withdrawing group depending on the electronic environment, while the carbonyl group generally functions as an electron-accepting group. This donor-acceptor framework is a common design strategy for enhancing NLO properties.

Computational studies on similar pyrazole derivatives often employ DFT calculations with various functionals, such as B3LYP and CAM-B3LYP, and basis sets like 6-311G(d,p) to optimize the molecular geometry and calculate the NLO parameters. eurjchem.com The key parameters calculated include the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability (β) is a direct measure of the second-order NLO activity of a molecule.

For instance, a computational study on a series of bis-spiropiperidinon/pyrazole derivatives using the DFT-B3LYP/6-311G(d,p) level of theory investigated their static dipole moment (µ), polarizability (α), anisotropy of polarizability (Δα), and first-order hyperpolarizability (βtot). eurjchem.com The results of these calculations are often compared with a standard NLO material like para-nitroaniline (PNA) to benchmark the performance of the new compounds. eurjchem.com

Another study on pyrazole-thiophene-based amide derivatives also utilized DFT calculations to investigate their NLO properties. mdpi.com This research highlighted that the presence of strong donor and acceptor substituents on the aromatic ring can enhance charge transfer, leading to a significant increase in the first hyperpolarizability. mdpi.com

Table of Calculated NLO Properties for Representative Pyrazole Derivatives

The following table presents a selection of calculated NLO properties for various pyrazole derivatives from the literature, providing a comparative basis for the potential properties of this compound. The calculations were typically performed using Density Functional Theory (DFT).

| Compound/Derivative Family | Dipole Moment (μ) [Debye] | Mean Polarizability (α) [a.u.] | First Hyperpolarizability (β) [esu] | Computational Method | Reference |

| Phenyl tagged pyrazole-benzoxadiazole | 4.3785 | - | 1.39 x 10⁻³⁰ | DFT/B3LYP | researchgate.net |

| Pyrano[2,3-c]pyrazole derivatives | Various | - | - | DFT/B3LYP | nih.gov |

| Bis-spiropipridinon/pyrazole derivatives | Various | Various | Various | DFT-B3LYP/6-311G(d,p) | eurjchem.com |

| Pyrazole-thiophene-based amides | Various | Various | Various | DFT | mdpi.com |

| (E)-4-((3,5-dimethyl-1-(4-R-phenyl)-1H-pyrazol-4-yl)diazenyl)benzonitrile | Various | Various | Various | DFT | researchgate.net |

Note: The values in the table are for a selection of derivatives within the cited studies and are presented to illustrate the range of NLO properties observed in pyrazole-based compounds. Specific values for individual compounds can be found in the respective publications.

Synthetic Applications and Derivatization Strategies of 1-benzyl-1h-pyrazol-3 2h -one in Advanced Organic Synthesis

Utilization as a Versatile Synthon for Complex Molecular Architectures

1-Benzyl-1H-pyrazol-3(2H)-one serves as a foundational element for creating intricate molecular designs. Its reactive sites, including the active methylene group and the pyrazolone ring itself, provide multiple avenues for chemical modification and elaboration.

Construction of Fused and Annulated Heterocyclic Ring Systems

The reactivity of the this compound backbone is particularly well-suited for the synthesis of fused and annulated heterocyclic systems. These complex structures are of significant interest in medicinal chemistry due to their potential to interact with biological targets. beilstein-journals.org

Various synthetic strategies have been employed to construct pyrazole-fused heterocycles. For instance, the condensation of 5-aminopyrazoles with bielectrophilic reagents is a common method for creating pyrazoloazines. beilstein-journals.org Another approach involves the reaction of pyrazole-4-carbaldehydes with different reagents to yield a variety of fused systems, including pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines. semanticscholar.org Ring-closing metathesis (RCM) has also been utilized to synthesize novel pyrazole-fused heterobicyclic systems with medium-sized rings. clockss.org

Specific examples of fused heterocyclic systems derived from pyrazolone precursors include:

Pyrazolo[3,4-b]pyridines: These compounds have been synthesized through various methods, including one-pot reactions and cycloaddition reactions. semanticscholar.orgjksus.org They are known to exhibit a range of biological activities. beilstein-journals.org

Pyrazolo[5,1-c] benthamdirect.comtandfonline.comtriazoles: A one-pot, copper(I)-catalyzed synthesis has been developed for this class of compounds starting from 1,2,4-triazolium N-imides and terminal alkynes. acs.org

Tetrahydro-4H-pyrazolo[1,5-a] benthamdirect.comdiazepin-4-ones: A general approach for the synthesis of these seven-membered rings involves the N-alkylation of pyrazole carboxylates followed by cyclization. nih.gov

The following table provides examples of reaction conditions for the synthesis of fused heterocyclic systems from pyrazole derivatives.

| Fused System | Starting Materials | Reagents and Conditions | Yield (%) | Ref. |

| Pyrazolo[3,4-b]pyridines | 5-Azido-1-phenylpyrazole-4-carbaldehydes, Arylethanones | Ethanolic KOH | Not Specified | semanticscholar.org |

| Pyrazolo[5,1-c] benthamdirect.comtandfonline.comtriazoles | 1-Benzyl-1H-1,2,4-triazol-4-ium-4-yl)(tosyl)amide, Phenylacetylene | Cu2Br2, Pyridine | 62 | acs.org |

| Tetrahydro-4H-pyrazolo[1,5-a] benthamdirect.comdiazepin-4-ones | Ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates, Amines | Not Specified | Not Specified | nih.gov |

Generation of Polyfunctionalized Derivatives

The this compound scaffold readily undergoes reactions to introduce multiple functional groups, leading to polyfunctionalized derivatives with diverse chemical properties. These derivatives are crucial for exploring structure-activity relationships in drug discovery.

One common strategy for polyfunctionalization is the Vilsmeier-Haack reaction, which can be used to introduce a formyl group at the 4-position of the pyrazole ring. arkat-usa.org This formyl group can then serve as a handle for further transformations. Other methods include multicomponent reactions (MCRs), which allow for the one-pot synthesis of complex molecules from three or more starting materials. beilstein-journals.orglongdom.orgnih.govbiointerfaceresearch.com For example, a one-pot synthesis of 1H-pyrazole-1-carbothioamide derivatives has been achieved through a multicomponent reaction involving hydrazine hydrate, arylidene malononitrile, and isothiocyanates. biointerfaceresearch.com

Role in Diversity-Oriented Synthesis (DOS)